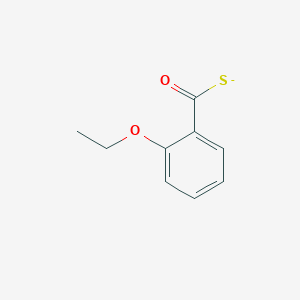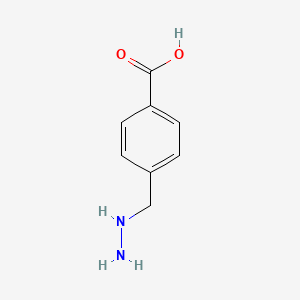
Ethyl 2-sulfanylbenzoate
Übersicht
Beschreibung
Ethyl 2-sulfanylbenzoate is an organic compound with the molecular formula C9H9O2S. It is a derivative of benzene, featuring an ethoxy group and a carbothioate group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-sulfanylbenzoate typically involves the reaction of 2-ethoxybenzenethiol with carbon disulfide and a base, followed by acidification. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Reagents: Carbon disulfide (CS2), a base such as sodium hydroxide (NaOH), and an acid like hydrochloric acid (HCl)
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: For efficient mixing and reaction control
Purification steps: Including distillation and crystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Can be reduced to form thiols or other reduced sulfur compounds
Substitution: Electrophilic aromatic substitution reactions are common due to the benzene ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution conditions: Typically involve catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols, sulfides
Substitution products: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 2-sulfanylbenzoate involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins
Pathways: Can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes
Effects: The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzene-1-carbothioate: Similar structure but with a methoxy group instead of an ethoxy group
2-Propoxybenzene-1-carbothioate: Similar structure but with a propoxy group instead of an ethoxy group
2-Butoxybenzene-1-carbothioate: Similar structure but with a butoxy group instead of an ethoxy group
Uniqueness
Ethyl 2-sulfanylbenzoate is unique due to its specific ethoxy group, which influences its reactivity and interactions compared to other similar compounds. The ethoxy group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties.
Eigenschaften
IUPAC Name |
2-ethoxythiobenzate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H,10,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJSRFSUUVILE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616353 | |
| Record name | 2-Ethoxybenzene-1-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33441-56-4 | |
| Record name | 2-Ethoxybenzene-1-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one](/img/structure/B1628728.png)








